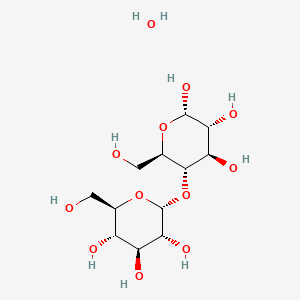

Maltose monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Maltose monohydrate: is a disaccharide sugar composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bondThis compound is a component of starch and glycogen and is produced during the hydrolysis of starch by the enzyme α-amylase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme α-amylase breaks down starch into maltose, which can then be crystallized to obtain this compound. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous solution .

Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of starch from sources such as corn, potatoes, or wheat. The process includes:

Gelatinization: Starch is heated in water to break down its crystalline structure.

Liquefaction: The gelatinized starch is treated with α-amylase to produce shorter chains of glucose units.

Saccharification: The liquefied starch is further hydrolyzed by β-amylase to produce maltose.

Purification and Crystallization: The maltose solution is purified and crystallized to obtain this compound

Análisis De Reacciones Químicas

Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: Maltose can be hydrolyzed by the enzyme maltase to produce two molecules of glucose.

Oxidation: Maltose can be oxidized to form maltobionic acid.

Reduction: Maltose can be reduced to form maltitol

Common Reagents and Conditions:

Hydrolysis: Enzyme maltase, aqueous solution, mild temperature.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst

Major Products Formed:

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol

Aplicaciones Científicas De Investigación

Chemistry: Maltose monohydrate is used as a standard for the calibration of analytical instruments and in the study of carbohydrate chemistry.

Biology: It is used in cell culture media as a nutrient source for mammalian and insect cells. It is also employed in studies involving enzyme kinetics and carbohydrate metabolism .

Medicine: this compound is used in pharmaceutical formulations as a sweetener and as a parenteral supplement of sugar for diabetics. It is also used in the preparation of maltose-binding proteins for research purposes .

Industry: this compound is utilized in the food and beverage industry as a sweetener and in the production of maltose syrups. It is also used in brewing processes and as a nutrient in fermentation media .

Mecanismo De Acción

Maltose monohydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then absorbed by the body and utilized in various metabolic pathways. The enzyme maltase catalyzes the hydrolysis of the glycosidic bond in maltose, resulting in the formation of two glucose molecules .

Comparación Con Compuestos Similares

Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Cellobiose: Composed of two glucose molecules linked by a β(1→4) glycosidic bond

Uniqueness: Maltose monohydrate is unique in its structure, being composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage and its reducing sugar properties distinguish it from other disaccharides like sucrose and lactose .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-LSQXFEIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7812330.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)

![2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B7812388.png)

![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)

![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812416.png)